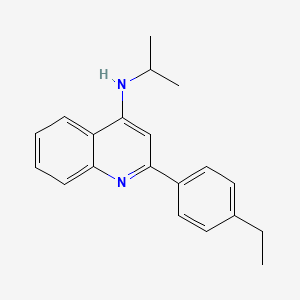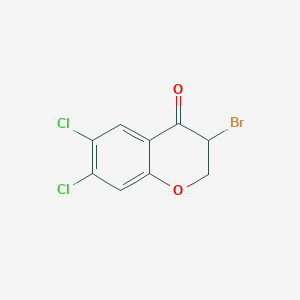
5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated phenyl derivative and a thioamide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar solvent like dimethylformamide (DMF).
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents like cesium fluoride (CsF) and trifluoromethyl iodide (CF3I) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: CsF, CF3I, in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound for therapeutic agents.
Industry
Industrially, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
作用机制
The mechanism of action of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The presence of fluorine atoms enhances its binding affinity and specificity, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 2-Aminothiazole-based derivatives
Uniqueness
Compared to similar compounds, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine stands out due to its unique combination of a thiazole ring with fluorine and trifluoromethyl groups. This combination enhances its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various scientific research fields.
属性
分子式 |
C10H5ClF4N2S |
|---|---|
分子量 |
296.67 g/mol |
IUPAC 名称 |
5-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H5ClF4N2S/c11-8-7(17-9(16)18-8)4-1-2-6(12)5(3-4)10(13,14)15/h1-3H,(H2,16,17) |
InChI 键 |
UGXKEHTXAKYMFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)Cl)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)

![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)



